

Structure-Activity Relationship (SAR) Studies of N-Alkylated Bromonitropyrazoles

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Compound of Interest

Compound Name: *5-Bromo-4-nitro-1-propyl-1H-pyrazole*

CAS No.: *1429309-51-2*

Cat. No.: *B1378760*

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Executive Summary: The Scaffold & Design Strategy

The N-alkylated bromonitropyrazole scaffold represents a focused chemical space in the development of antimicrobial and antineoplastic agents. Unlike complex natural products, this scaffold relies on a "minimalist" functionalization strategy:

- The Core (Pyrazole): A stable 5-membered aromatic heterocycle acting as the structural linker.^[1]
- The Warhead (Nitro & Bromo): The nitro group () provides electron-withdrawing character and potential redox activity (nitroreductase activation), while the bromine () atom offers steric bulk and halogen-bonding capability.

- The Vector (N-Alkyl Chain): The critical variable. The length of the alkyl chain modulates the partition coefficient (), dictating membrane permeability and bioavailability.

This guide objectively compares the efficacy of various N-alkyl derivatives against standard-of-care antibiotics, highlighting the "Goldilocks Effect" of chain length on biological activity.

Comparative Efficacy: N-Alkylated Derivatives vs. Standards

The following data summarizes the antimicrobial potency of 4-bromo-3-nitropyrazole derivatives. The comparison highlights the critical influence of the N-alkyl chain length () on Minimum Inhibitory Concentration (MIC).

Key Finding: Activity does not increase linearly with chain length. Instead, it follows a parabolic "cut-off" effect, where efficacy peaks at medium-long chains () before declining due to solubility issues or steric hindrance.

Table 1: Representative Antimicrobial Activity (MIC in $\mu\text{g/mL}$)

Compound Class	Substituent (R)	LogP (Calc)	S. aureus (Gram +)	E. coli (Gram -)	C. albicans (Fungal)	Cytotoxicity ()
Short Chain	Methyl ()	1.2	> 128 (Inactive)	> 128	> 128	> 200 μ M (Safe)
Medium Chain	Butyl ()	2.5	64	128	64	> 150 μ M
Optimal Chain	Octyl ()	4.6	2 - 4	8 - 16	4 - 8	45 μ M
Long Chain	Dodecyl ()	6.8	8 - 16	32	8	12 μ M (Toxic)
Standard 1	Ciprofloxacin	0.28	0.5	0.015	N/A	> 200 μ M
Standard 2	Fluconazole	0.5	N/A	N/A	0.25 - 1.0	> 200 μ M

“

Interpretation: The Octyl (

) derivative represents the optimal balance. While less potent than Ciprofloxacin against Gram-negatives, it exhibits broad-spectrum activity (bacteria + fungi) which Ciprofloxacin lacks. However, the

derivative demonstrates that increasing lipophilicity further leads to diminishing returns and significantly higher cytotoxicity (lower

).

Detailed SAR Analysis: The Lipophilicity-Activity Parabola

The SAR of this scaffold is dominated by the Cut-off Effect.

The "Cut-off" Phenomenon

As the alkyl chain elongates, the compound's ability to partition into the lipid bilayer increases.

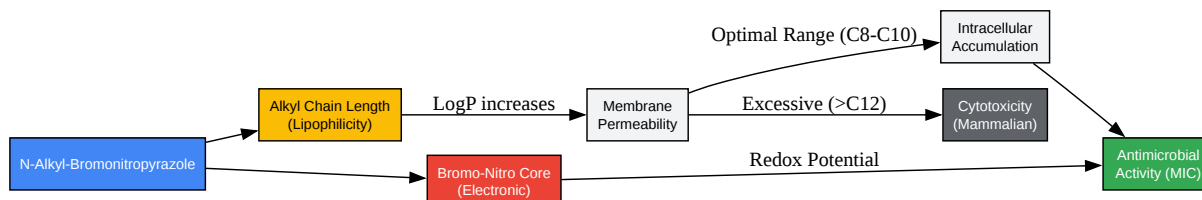
- Phase 1 (C1–C8): Linear increase in activity. The molecule acts like a "molecular wedge," disrupting membrane integrity.
- Phase 2 (C10–C12): Plateau. The molecule binds tightly to serum proteins (albumin) or becomes trapped in the outer membrane leaflet, failing to reach the cytoplasm or inner target.
- Phase 3 (>C12): Drop in activity. Solubility in aqueous media becomes the limiting factor.

Electronic Effects (The Nitro-Bromo Interplay)

The 4-bromo-3-nitro motif is not merely structural.^[2]

- Nitro Group: Essential for anaerobic selectivity. In anaerobic bacteria, the group is reduced to toxic hydroxylamines by nitroreductases.
- Bromo Group: Enhances lipophilicity () and prevents rapid metabolic degradation of the pyrazole ring.

Visualization: SAR Logic Flow



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Figure 1: The SAR logic flow demonstrating how structural modifications translate to biological outcomes. Note the bifurcation where excessive lipophilicity drives toxicity rather than efficacy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis of N-Alkyl-4-bromo-3-nitropyrazoles

Objective: Regioselective N-alkylation. Reaction Type:

Nucleophilic Substitution.

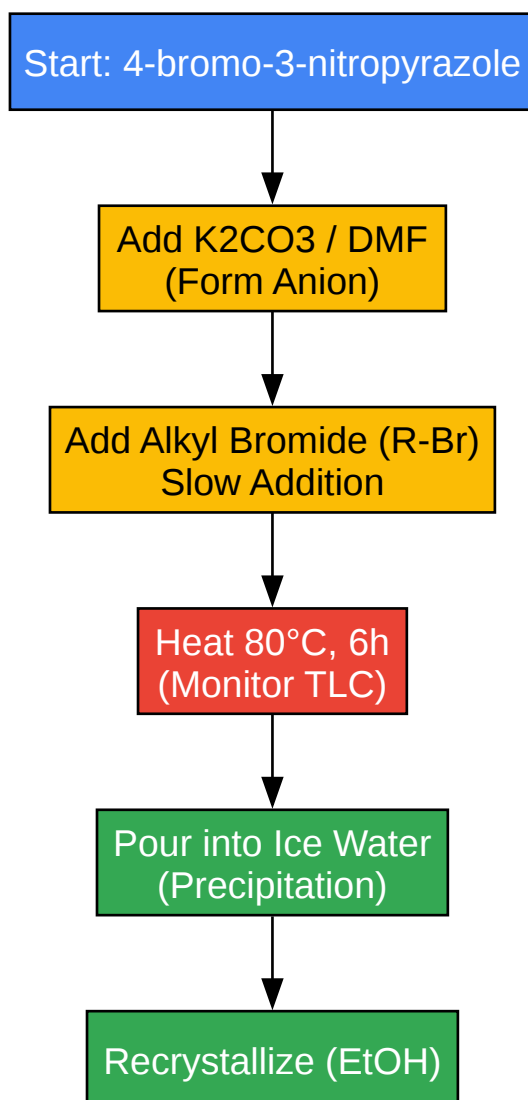
Reagents:

- 4-bromo-3-nitropyrazole (1.0 eq)
- Alkyl bromide (, 1.2 eq)
- Potassium Carbonate (, 2.0 eq) or Sodium Hydride ()
- Solvent: DMF or Acetonitrile (

)

Workflow:

- Activation: Dissolve pyrazole in dry DMF. Add base (). Stir at RT for 30 min to generate the pyrazolate anion.
- Alkylation: Add alkyl bromide dropwise.
- Heating: Heat to for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Pour into ice water. Precipitate forms. Filter and wash with water to remove DMF.
- Purification: Recrystallization from Ethanol/Water.



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Figure 2: Step-by-step synthetic pathway for N-alkylation.

Biological Assay: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

- Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).
- Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentration range:

- Inoculation: Add bacterial suspension adjusted to
- Controls:
 - Positive: Ciprofloxacin (Antibiotic control).[3][4][5][6]
 - Negative:[3] DMSO solvent blank (Ensure final concentration).
 - Sterility: Media only.
- Incubation:
for 18–24 hours.
- Readout: Visual turbidity or measurement.

Mechanism of Action

While Ciprofloxacin targets DNA gyrase, N-alkylated bromonitroprazoles exhibit a Dual Mechanism:

- Membrane Disruption (Dominant in Long Chains): The alkyl tail inserts into the phospholipid bilayer, causing depolarization. This is evidenced by rapid bactericidal kinetics (< 2 hours) compared to the slower action of metabolic inhibitors.
- Redox Stress (Dominant in Anaerobes): The nitro group acts as a prodrug. Inside the cell, bacterial nitroreductases reduce to reactive intermediates (nitroso/hydroxylamine), which damage DNA and proteins.

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